molecular formula C12H17ClN2O3 B11772246 Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride CAS No. 1951441-32-9

Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B11772246
CAS No.: 1951441-32-9
M. Wt: 272.73 g/mol
InChI Key: LPEIDTHNPQNKOS-ACMTZBLWSA-N
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Description

Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 and a molecular weight of 272.73 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1951441-32-9

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C12H16N2O3.ClH/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,13,15H,6-8H2,(H,14,16);1H/t10-,11-;/m0./s1

InChI Key

LPEIDTHNPQNKOS-ACMTZBLWSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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